2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its unique structure, which includes a fluorine atom, a methoxy group, and a boronic ester moiety. These functional groups contribute to its reactivity and versatility in various chemical reactions, making it a useful intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding boronic acids or reduced under specific conditions.
Hydrolysis: The boronic ester group can be hydrolyzed to form boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s reactivity and stability by increasing the electron density on the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine apart from similar compounds is the presence of both a fluorine atom and a methoxy group on the pyridine ring. This unique combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H17BFNO3 |
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Molecular Weight |
253.08 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-8(16-5)6-7-15-10(9)14/h6-7H,1-5H3 |
InChI Key |
ZWWNYJFZISEBCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)OC |
Origin of Product |
United States |
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